molecular formula C16H10Cl2N4S B2467748 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 477846-69-8

6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2467748
CAS No.: 477846-69-8
M. Wt: 361.24
InChI Key: SYXBBWYFNIWBEG-UHFFFAOYSA-N
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Description

6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anticonvulsant activity , suggesting potential targets could be ion channels or receptors involved in neuronal signaling.

Mode of Action

It’s known that similar compounds have anticonvulsant activity , which typically involves modulation of ion channels or neurotransmitter receptors to decrease neuronal excitability.

Biochemical Pathways

Given its potential anticonvulsant activity , it may impact pathways related to neuronal signaling and excitability.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may decrease neuronal excitability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are largely attributed to its interactions with various enzymes and proteins. For instance, it has been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .

Cellular Effects

At the cellular level, this compound has been shown to exert various effects. For example, it has demonstrated promising cytotoxic activities through EGFR and PARP-1 inhibitions, leading to apoptosis induction in cancer cells . It also has significant anti-inflammatory and analgesic activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazoles with substituted phenacyl bromides. The reaction is carried out in the presence of an equimolar quantity of potassium hydroxide, which facilitates the cyclization process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolothiadiazine derivatives. Its dichlorophenyl and phenyl groups contribute to its enhanced antimicrobial and anticancer properties .

Properties

IUPAC Name

6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4S/c17-11-6-7-12(13(18)8-11)14-9-23-16-20-19-15(22(16)21-14)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXBBWYFNIWBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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